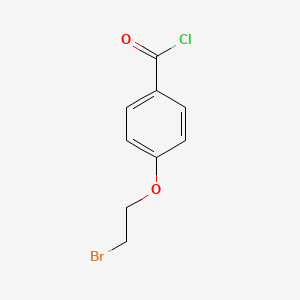

4-(2-Bromoethoxy)benzoyl chloride

Description

Significance in Contemporary Organic Synthesis

The importance of 4-(2-bromoethoxy)benzoyl chloride lies in its ability to act as a bridge between different molecular fragments. The acyl chloride group readily reacts with nucleophiles such as alcohols, amines, and phenols to form stable ester or amide linkages. Simultaneously, the terminal bromine atom on the ethoxy chain provides a handle for further functionalization through nucleophilic substitution reactions. This dual reactivity makes it an ideal candidate for the synthesis of polymers, liquid crystals, and other materials with tailored properties.

The synthesis of the precursor, 4-(2-bromoethoxy)benzoic acid, can be achieved from 4-hydroxybenzoic acid. This is followed by the conversion of the carboxylic acid to the highly reactive acyl chloride, a common transformation in organic synthesis. A general method for this conversion involves reacting the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). For instance, a related compound, 4-bromobenzoyl chloride, is prepared by treating 4-bromobenzoic acid with phosphorus pentachloride. prepchem.com A similar approach can be used for the synthesis of this compound from its corresponding carboxylic acid.

A procedure for a related precursor, ethyl 4-(2-bromoethoxy)benzoate, involves saturating a solution of 4-(2-bromoethoxy)benzonitrile (B1271620) in ethanol (B145695) and ether with hydrogen chloride gas. prepchem.com The resulting imino ether hydrochloride is then hydrolyzed to the ethyl ester. prepchem.com This ester can be further hydrolyzed to the carboxylic acid, which is then converted to the acyl chloride.

Strategic Utility in the Construction of Advanced Molecular Architectures

The strategic placement of the acyl chloride and bromoethoxy groups allows for the stepwise or orthogonal functionalization of molecules. This is particularly useful in the synthesis of polymers and other macromolecules where precise control over the structure is essential. For example, the acyl chloride can be used to anchor the molecule to a polymer backbone via an ester linkage, while the bromoethoxy group remains available for subsequent reactions, such as grafting other polymer chains or attaching functional molecules.

This bifunctionality is highly sought after in materials science. For instance, in the development of novel liquid crystals, the rigid benzoyl core can be incorporated into the mesogenic unit, while the flexible bromoethoxy tail can be modified to tune the liquid crystalline properties. While direct studies on this compound in liquid crystal synthesis are not abundant, the use of similar benzoyl chloride derivatives is well-documented. For example, various substituted benzoyl chlorides are key intermediates in the synthesis of liquid crystalline compounds. growingscience.comresearchgate.net

Distinctive Reactivity Profiles of the Acyl Chloride and Bromoethoxy Moieties

The two functional groups in this compound exhibit distinct reactivity profiles, which is the cornerstone of its utility.

Acyl Chloride: The carbon atom of the acyl chloride group is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms. This makes it highly susceptible to nucleophilic attack. Common reactions include:

Esterification: Reaction with alcohols to form esters.

Amidation: Reaction with amines to form amides.

Friedel-Crafts Acylation: Reaction with aromatic compounds in the presence of a Lewis acid catalyst to form ketones.

These reactions are typically fast and high-yielding. For example, anthranilic acid reacts with benzoyl chloride in pyridine (B92270) to produce 2-phenyl-4H-3,1-benzoxazin-4-one in high yield. rsc.org

Bromoethoxy Moiety: The bromine atom at the end of the ethoxy chain is a good leaving group in nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups. The reactivity of the C-Br bond is generally lower than that of the acyl chloride, allowing for selective reactions. For instance, in the reaction of 4-bromobenzyl chloride with sodium cyanide, the cyanide ion preferentially displaces the benzylic chloride over the aryl bromide due to the partial double bond character of the C-Br bond with the benzene (B151609) ring. youtube.com A similar selectivity can be expected with this compound, where the acyl chloride would react preferentially over the bromo group under many conditions.

This differential reactivity allows for a controlled, stepwise synthesis strategy. One functional group can be reacted while the other remains intact for a subsequent transformation.

Overview of Related Halogenated Benzoyl Chloride Reagents in Academia

A variety of halogenated benzoyl chloride reagents are utilized in organic synthesis, each offering specific advantages. The position and nature of the halogen substituent can influence the reactivity of the acyl chloride and provide additional sites for functionalization.

| Compound Name | CAS Number | Molecular Formula | Key Features and Applications |

| 4-Bromobenzoyl chloride | 586-75-4 | C₇H₄BrClO | Used as a building block for pharmaceuticals and polymers. The bromine atom can be used for cross-coupling reactions. |

| 4-Chlorobenzoyl chloride | 122-01-0 | C₇H₄Cl₂O | A common acylating agent. |

| 4-Fluorobenzoyl chloride | 403-43-0 | C₇H₄ClFO | The fluorine atom can be used for introducing fluorine into molecules, which can alter their biological properties. |

| 4-(Bromomethyl)benzoyl chloride | 52780-16-2 | C₈H₆BrClO | The bromomethyl group is a reactive benzylic halide, useful for attaching the benzoyl chloride moiety to various substrates. |

The properties of these reagents highlight the versatility of substituted benzoyl chlorides in organic synthesis. The presence of a halogen on the aromatic ring or on an alkyl side chain provides chemists with a range of options for designing complex molecules. This compound distinguishes itself by having a more flexible ether-linked alkyl halide, offering different spatial and reactivity characteristics compared to its counterparts.

Structure

2D Structure

3D Structure

Properties

CAS No. |

51616-10-5 |

|---|---|

Molecular Formula |

C9H8BrClO2 |

Molecular Weight |

263.51 g/mol |

IUPAC Name |

4-(2-bromoethoxy)benzoyl chloride |

InChI |

InChI=1S/C9H8BrClO2/c10-5-6-13-8-3-1-7(2-4-8)9(11)12/h1-4H,5-6H2 |

InChI Key |

WCDVAIXKTRPLHR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)Cl)OCCBr |

Origin of Product |

United States |

Ii. Synthetic Methodologies for 4 2 Bromoethoxy Benzoyl Chloride

Precursor Synthesis Routes to 4-(2-Bromoethoxy)benzoic Acid

The synthesis of 4-(2-bromoethoxy)benzoic acid can be achieved through several key pathways, including the hydrolysis of benzoate (B1203000) esters, Williamson ether synthesis, and various functional group interconversions.

One common route to 4-(2-bromoethoxy)benzoic acid involves the hydrolysis of a corresponding ester, such as ethyl 4-(2-bromoethoxy)benzoate. guidechem.com This method is a standard procedure in organic synthesis for converting esters to carboxylic acids. The reaction is typically carried out under basic or acidic conditions to facilitate the cleavage of the ester bond. For instance, the synthesis of ethyl 4-(2-bromoethoxy)benzoate can be achieved by reacting 4-(2-bromoethoxy)benzonitrile (B1271620) with ethanol (B145695) in the presence of dry hydrogen chloride and subsequent heating with sulfuric acid. prepchem.com

The Williamson ether synthesis is a versatile and widely used method for preparing ethers, including the bromoethoxy aromatic scaffold of the target precursor. masterorganicchemistry.comfrancis-press.com This reaction involves the nucleophilic substitution of a halide by an alkoxide. masterorganicchemistry.com In the context of synthesizing 4-(2-bromoethoxy)benzoic acid, this could involve the reaction of a p-hydroxybenzoic acid derivative with a suitable bromo-functionalized electrophile. The Williamson ether synthesis is known for its reliability, particularly when using primary alkyl halides to avoid competing elimination reactions. masterorganicchemistry.comyoutube.com The reaction proceeds via an SN2 mechanism, resulting in the formation of the ether linkage. masterorganicchemistry.com

Functional group interconversion (FGI) represents a broad category of reactions that are fundamental to organic synthesis. ic.ac.uk These transformations allow for the conversion of one functional group into another, providing strategic flexibility in the synthesis of complex molecules. ic.ac.ukub.edu In the synthesis of 4-(2-bromoethoxy)benzoic acid, FGI could be employed to modify an existing aromatic scaffold. For example, a precursor molecule with a different functional group at the para position could be converted to a carboxylic acid. This approach is highly dependent on the specific starting material and the desired synthetic route. researchgate.netorganic-chemistry.org

Transformation of 4-(2-Bromoethoxy)benzoic Acid to its Acyl Chloride

Once 4-(2-bromoethoxy)benzoic acid has been synthesized, the next step is its conversion to the more reactive acyl chloride. This is a critical transformation for subsequent reactions where the benzoyl chloride acts as an acylating agent.

The reaction of a carboxylic acid with thionyl chloride (SOCl₂) is a common and effective method for the preparation of acyl chlorides. prepchem.comresearchgate.netprepchem.com This reaction converts the carboxylic acid into the corresponding acyl chloride, with the byproducts being sulfur dioxide (SO₂) and hydrogen chloride (HCl), both of which are gases and can be easily removed from the reaction mixture. researchgate.netyoutube.com The use of thionyl chloride is often preferred due to the clean nature of the reaction. youtube.com In some cases, a catalyst such as dimethylformamide (DMF) may be used to facilitate the reaction. google.com The reaction is typically carried out in an inert solvent, and excess thionyl chloride can be removed by distillation. researchgate.net

Table 1: Reaction Conditions for Thionyl Chloride Mediated Chlorination

| Reactant | Reagent | Catalyst | Solvent | Temperature | Reference |

|---|---|---|---|---|---|

| 4-Methyl-2-acetoxy-benzoic acid | Thionyl chloride | - | - | Room Temperature | prepchem.com |

| Benzoic acid | Thionyl chloride | DMF | - | 30-70 °C | google.com |

| p-aminobenzoic acid derivative | Thionyl chloride | Pyridine (B92270) | - | 0-4 °C | researchgate.net |

Alternatively, phosphorus pentachloride (PCl₅) or phosphorus tribromide (PBr₃) can be used to convert carboxylic acids to their corresponding acyl halides. prepchem.comwikipedia.org Phosphorus pentachloride reacts with carboxylic acids to produce the acyl chloride, phosphoryl chloride (POCl₃), and hydrogen chloride. prepchem.com This method is also a well-established procedure for this type of transformation. prepchem.comsciencemadness.org

Phosphorus tribromide, on the other hand, is primarily used to convert carboxylic acids to acyl bromides. wikipedia.org It reacts with three equivalents of the carboxylic acid to produce three equivalents of the acyl bromide and one equivalent of phosphorous acid. wikipedia.org While PBr₃ is effective for synthesizing acyl bromides, its application for producing acyl chlorides is not the standard protocol. The choice between these phosphorus halides depends on the desired acyl halide product. masterorganicchemistry.comyoutube.comlibretexts.orgyoutube.com

Table 2: Comparison of Chlorinating Agents

| Reagent | Byproducts | Phase of Byproducts | Typical Application |

|---|---|---|---|

| Thionyl chloride (SOCl₂) | SO₂, HCl | Gas | Acyl chloride synthesis |

| Phosphorus pentachloride (PCl₅) | POCl₃, HCl | Liquid, Gas | Acyl chloride synthesis |

| Phosphorus tribromide (PBr₃) | H₃PO₃ | Solid | Acyl bromide synthesis |

Optimization of Reaction Parameters for Enhanced Yield and Purity

The successful synthesis of 4-(2-bromoethoxy)benzoyl chloride hinges on the careful optimization of several reaction parameters. The primary method for this conversion involves the reaction of 4-(2-bromoethoxy)benzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The efficiency of this process is profoundly influenced by the choice of solvent, reaction temperature, and the use of catalysts, all of which must be fine-tuned to maximize product yield and minimize the formation of impurities.

The choice of solvent is a critical factor that can dramatically affect the rate and outcome of the synthesis of acyl chlorides. While inert solvents like dichloromethane (B109758) (DCM) are commonly employed, research into related reactions suggests that solvent-free conditions can offer significant advantages. rsc.orgresearchgate.netorgsyn.org

For instance, in the synthesis of benzamides from benzoic acid using thionyl chloride, a comparative study of different solvents revealed that eliminating the solvent altogether led to the most favorable results. The reaction conducted without a solvent not only accelerated the process, reducing the time from 20 hours to just 2 hours, but also increased the yield to 94%. This indicates that a solvent-free approach for the chlorination of 4-(2-bromoethoxy)benzoic acid could be a highly effective strategy. researchgate.net

In cases where a solvent is necessary, anhydrous, non-protic solvents are preferred to prevent hydrolysis of the highly reactive acid chloride product. Dichloromethane is a frequent choice due to its inertness and ease of removal post-reaction. researchgate.net The selection of an appropriate solvent is crucial for managing reaction exotherms and ensuring a homogeneous reaction medium, although the potential for improved kinetics and yield in solvent-free systems is a compelling consideration for process optimization.

Table 1: Effect of Solvent on the Synthesis of Benzamides from Benzoic Acid

| Entry | Solvent | Time (hours) | Yield (%) |

|---|---|---|---|

| 1 | Toluene | 20 | 58 |

| 2 | Dichloromethane | 8 | 75 |

| 3 | Acetonitrile (B52724) | 12 | 68 |

| 4 | Tetrahydrofuran (THF) | 10 | 72 |

| 5 | Solvent-Free | 2 | 94 |

Data derived from a study on a related benzamide (B126) synthesis, illustrating the potential impact of solvent choice. researchgate.net

Temperature is a powerful tool for controlling reaction rate and selectivity in the synthesis of this compound. The optimal temperature is highly dependent on the chosen chlorinating agent.

Reactions utilizing thionyl chloride often necessitate heating to proceed at a practical rate. rsc.orgmasterorganicchemistry.com For example, the synthesis of a similar compound, 4-(allyloxy)benzoyl chloride, involved an extended period of heating at 60°C after initial stirring at room temperature. researchgate.net However, excessive heat can be detrimental. Many acid chlorides are thermally sensitive and can degrade or undergo side reactions, such as polymerization, at elevated temperatures. researchgate.netyoutube.com

Conversely, when oxalyl chloride is used in conjunction with a catalyst like N,N-dimethylformamide (DMF), the reaction often proceeds efficiently at ambient temperatures (20–25°C). orgsyn.orgorgsyn.org For the synthesis of related 4-substituted benzoyl chlorides, this temperature range was found to be ideal, as higher temperatures promoted the formation of unwanted by-products, while lower temperatures led to incomplete conversion. orgsyn.org Therefore, precise temperature control is essential to navigate the balance between achieving a sufficient reaction rate and preserving the integrity of the final product.

Table 2: Influence of Temperature on Benzoyl Chloride Synthesis

| Chlorinating Agent | Typical Temperature Range | Observations |

|---|---|---|

| Thionyl Chloride (SOCl₂) | 60°C - Reflux | Heating is generally required to drive the reaction to completion. researchgate.net |

| Oxalyl Chloride / DMF | 20 - 25°C | Ambient temperature is often sufficient and optimal, minimizing side reactions. orgsyn.org |

Catalysis plays a pivotal role in the modern synthesis of acid chlorides, offering milder reaction conditions and improved efficiency. The term "halogenation" in this context refers specifically to the conversion of the carboxylic acid functional group to the acyl chloride.

When oxalyl chloride is the chlorinating agent, a catalytic amount of N,N-dimethylformamide (DMF) is almost universally employed. orgsyn.org The mechanism involves the initial reaction of DMF with oxalyl chloride to form a highly reactive electrophilic species known as the Vilsmeier intermediate. youtube.com This intermediate then readily reacts with the carboxylic acid to generate the desired benzoyl chloride, while regenerating the DMF catalyst in the process. This catalytic cycle allows the reaction to proceed smoothly under mild conditions, typically at room temperature. youtube.com

For reactions involving thionyl chloride, pyridine is a known catalyst. masterorganicchemistry.com It activates the thionyl chloride, making it more susceptible to nucleophilic attack by the carboxylic acid. The use of these catalysts avoids the need for harsh conditions, such as high temperatures, which can compromise the purity of the final product.

Iv. Advanced Derivatives and Functional Materials Incorporating 4 2 Bromoethoxy Benzoyl Chloride Moieties

Utilization in Medicinal Chemistry Research as a Synthetic Precursor

The bifunctional nature of 4-(2-bromoethoxy)benzoyl chloride makes it a key building block in the synthesis of heterocyclic structures and molecules with significant biological activity.

Benzimidazoles are a class of heterocyclic compounds recognized as a "privileged scaffold" in drug discovery due to their diverse pharmacological activities. psu.edu The synthesis of benzimidazole (B57391) derivatives often involves the reaction of an ortho-phenylenediamine with an acid chloride. researchgate.net

In one notable application, this compound is used as a key reagent in the synthesis of complex benzimidazole-containing structures. For instance, it has been reacted with specific diamine precursors to create multi-ring heterocyclic systems. A documented procedure involves reacting this compound with a compound known as (Z)-5,6-dihydro-4H-imidazo[4,5,1-jk] nih.govresearchgate.netbenzodiazepin-7-one to yield 2-(4-(2-bromoethoxy)phenyl)-5,6-dihydro-imidazo[4,5,1-jk] nih.govresearchgate.netbenzodiazepin-7(4H)-one. nih.gov This reaction highlights the role of the acyl chloride group in forming the core benzimidazole structure, while the bromoethoxy tail provides a site for further molecular elaboration or radiolabeling. nih.gov

A significant application of this compound is as a precursor in the synthesis of potent enzyme inhibitors, particularly for Poly(ADP-ribose) polymerase-1 (PARP-1). PARP-1 is a key enzyme in DNA repair, and its inhibitors are a major focus in cancer therapy. nih.gov

Research has demonstrated the synthesis of a PARP-1 inhibitor where this compound was a crucial starting material. nih.gov The synthesis involved the reaction of this compound with a complex amine (compound 11 in the study) to produce a benzimidazole-based diazepinone derivative (compound 14). nih.gov This derivative serves as a direct precursor for developing radiolabeled imaging agents for PET scans, which can visualize PARP-1 expression in vivo. The bromoethoxy group in this precursor is particularly important as the bromine atom can be substituted with a radioactive isotope like fluorine-18 (B77423) for this purpose. nih.gov

Table 1: Synthesis of PARP-1 Inhibitor Precursor

| Reactant 1 | Reactant 2 | Product | Yield | Melting Point |

|---|---|---|---|---|

| Compound 11 (a dihydro-imidazo[4,5,1-jk] nih.govresearchgate.netbenzodiazepin-7(4H-one) | This compound | Compound 14 (2-(4-(2-Bromoethoxy)phenyl)-5,6-dihydro-imidazo[4,5,1-jk] nih.govresearchgate.netbenzodiazepin-7(4H)-one) | 66% | Decomposed at 280 °C |

Data sourced from a study on PARP-1 inhibitors. nih.gov

While this compound is established as a precursor for PARP-1 inhibitors, its application as a building block for other distinct classes of biologically active molecules is not widely documented in available research. The synthesis of bioactive molecules is a vast field, often utilizing multicomponent reactions to create diverse chemical libraries. nih.gov However, specific examples employing this compound for molecules other than the aforementioned enzyme inhibitors were not identified in the surveyed literature.

Applications in Polymer Science and Engineering

The dual reactivity of this compound suggests its potential use as a monomer in the synthesis of functional polymers.

In polymer chemistry, acyl chlorides are reactive functional groups used in step-growth polymerization. Specifically, in the context of polyurethanes, acyl chlorides like benzoyl chloride play a role as stabilizers. researchgate.netmdpi.com They act to neutralize any basic residues from the polyol manufacturing process, which could otherwise catalyze unwanted side reactions and lead to premature gelation of the prepolymer during storage. researchgate.netmdpi.com By maintaining a slightly acidic environment, acyl chlorides help control the reaction and improve the shelf life of polyurethane prepolymers. researchgate.net

While benzoyl chloride itself is used as an additive rather than a monomer, the structure of this compound, with its reactive acyl chloride at one end and the bromoethoxy group at the other, provides the necessary bifunctionality to act as a monomer. The acyl chloride can react with a diol to form a polyester, or with other suitable co-monomers. The bromoethoxy group could either be incorporated into the polymer backbone or serve as a reactive pendant group for later modification (e.g., cross-linking or grafting). However, specific studies detailing the polymerization of this compound to form polyesters or polyurethanes are not prominently featured in the available scientific literature.

Incorporation into Functional Resins

Specific studies detailing the incorporation of this compound into functional resins are not found in the reviewed literature.

Surface Functionalization of Materials

There is no direct evidence in the available scientific literature of this compound being used for the surface functionalization of materials.

Role in the Synthesis of Specialty Chemicals and Dyes

While related bromo-benzoyl compounds are used in the synthesis of various specialty chemicals, specific documentation for this compound in this capacity is not available.

Precursor to Various Heterocyclic Compounds

No specific examples of this compound serving as a direct precursor for the synthesis of heterocyclic compounds were identified in the literature.

Building Block for Advanced Ligand Architectures

Detailed research on the use of this compound as a building block for advanced ligand architectures could not be found in the public domain.

V. Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy of 4-(2-Bromoethoxy)benzoyl chloride reveals distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the benzene (B151609) ring typically appear as a set of multiplets in the downfield region, usually between 7.0 and 8.1 ppm. The protons of the ethoxy group, being adjacent to electronegative atoms (oxygen and bromine), are also shifted downfield. The two methylene (B1212753) groups (-OCH₂- and -CH₂Br) would each exhibit a triplet, with the protons closer to the bromine atom appearing at a lower field than those adjacent to the oxygen atom due to the deshielding effect of the halogen.

For comparison, the aromatic protons of the parent benzoyl chloride molecule appear as multiplets in the range of 7.4 to 8.1 ppm. chemicalbook.comspectrabase.com In a related compound, 4-(chloromethyl)benzoyl chloride, the aromatic protons are observed at approximately 7.58 and 7.98 ppm, while the methylene protons of the chloromethyl group are found around 4.84 ppm in DMSO-d₆. chemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic Protons | 7.0 - 8.1 | Multiplet |

| -OCH₂- | ~4.4 | Triplet |

| -CH₂Br | ~3.7 | Triplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. In this compound, the carbonyl carbon of the benzoyl chloride group is expected to have a chemical shift in the range of 165-170 ppm. chemicalbook.com The aromatic carbons would produce several signals between 115 and 160 ppm. The carbon of the methylene group attached to the oxygen atom (-OCH₂-) would appear around 67 ppm, while the carbon of the methylene group bonded to the bromine atom (-CH₂Br) would be found further upfield, typically around 28 ppm.

For comparison, the carbonyl carbon in benzoyl chloride resonates at approximately 169 ppm. chemicalbook.com In 4-methoxybenzoyl chloride, the aromatic carbons appear in the range of 114 to 164 ppm, and the methoxy (B1213986) carbon is observed at about 55 ppm. chemicalbook.com The isotopic labeling with ¹³C, as seen in benzoyl chloride-alpha-¹³C, is a powerful tool for mechanistic studies. sigmaaldrich.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| Carbonyl Carbon (C=O) | 165 - 170 |

| Aromatic Carbons (C-O) | ~160 |

| Aromatic Carbons (C-H) | 115 - 135 |

| Aromatic Carbon (C-C=O) | ~130 |

| -OCH₂- | ~67 |

| -CH₂Br | ~28 |

Infrared (IR) and Raman Vibrational Spectroscopy

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

For this compound, the IR spectrum would show a strong absorption band for the carbonyl (C=O) stretching of the acid chloride at a high frequency, typically around 1770-1800 cm⁻¹. researchgate.netnist.govchemicalbook.com The C-O-C stretching vibrations of the ether linkage would appear in the region of 1250-1000 cm⁻¹. The C-Br stretching vibration is expected at lower frequencies, generally in the 600-500 cm⁻¹ range. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, and the C=C stretching vibrations of the benzene ring are seen in the 1600-1450 cm⁻¹ region. researchgate.net

Raman spectroscopy provides complementary information. For instance, in benzoyl chloride, characteristic Raman shifts are observed for various vibrational modes. chemicalbook.comspectrabase.com Similarly, related compounds like 4'-(2-acetoxyethoxy)acetophenone (B1595598) show distinct Raman signals that can be correlated to their structural features. chemicalbook.com

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Carbonyl (C=O) | Stretching | 1770 - 1800 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| Ether (C-O-C) | Asymmetric Stretching | 1250 - 1200 |

| Ether (C-O-C) | Symmetric Stretching | 1050 - 1000 |

| C-Br | Stretching | 600 - 500 |

| Aromatic C-H | Stretching | > 3000 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. The molecular ion peak (M⁺) for this compound would be expected at an m/z corresponding to its molecular weight (261.93962 g/mol for the monoisotopic mass). guidechem.com Due to the presence of bromine and chlorine isotopes, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion and its fragments.

Common fragmentation patterns would likely involve the loss of the chlorine atom, the bromoethoxy group, or the entire benzoyl group. nist.gov The benzoyl cation (m/z 105) is a common and stable fragment in the mass spectra of benzoyl derivatives. nih.gov

Chromatographic Methodologies for Purity Assessment and Isolation

Chromatographic techniques are essential for separating and purifying chemical compounds. High-Performance Liquid Chromatography (HPLC) is a widely used method for assessing the purity of compounds like this compound. nih.govjocpr.com A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or a buffer, would be suitable. The purity is determined by the relative area of the main peak in the chromatogram.

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), can also be employed for purity analysis, particularly for volatile derivatives. rsc.org The choice of the chromatographic method depends on the compound's properties and the nature of potential impurities. The synthesis of related benzoyl chloride derivatives often utilizes these techniques for purification and to ensure the quality of the final product. google.comgoogle.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of benzoyl chloride and its derivatives. Due to the high reactivity and hydrophobicity of the benzoyl chloride moiety, direct analysis can be challenging. However, HPLC, particularly when coupled with mass spectrometry (MS), is frequently employed in methods involving benzoyl chloride as a derivatizing agent to enhance the detection and separation of other molecules. nih.govnih.gov The principles of these methods inform how this compound itself would be analyzed.

Benzoyl chloride is used as a derivatizing agent to improve the analysis of polar small molecules by liquid chromatography-tandem mass spectrometry (LC–MS/MS). chromatographyonline.com The Schotten-Baumann reaction, where benzoyl chloride reacts with primary and secondary amines, phenols, and other functional groups, renders polar analytes more hydrophobic. chromatographyonline.com This modification improves their retention on commonly used reversed-phase columns. nih.gov This derivatization technique is advantageous due to its rapid reaction times under mild conditions. chromatographyonline.comnih.gov

For the analysis of this compound, a reversed-phase HPLC method would typically be developed. The compound would be dissolved in a suitable organic solvent, such as acetonitrile, and separated on a C18 column. The mobile phase would likely consist of a gradient mixture of water and an organic solvent, often with a small amount of acid like formic acid to improve peak shape. Detection could be achieved using a UV detector, as the benzoyl group is a strong chromophore, or more definitively with a mass spectrometer (LC-MS).

Research Findings:

While specific HPLC methods for this compound are not extensively detailed in the public literature, the analytical approach for related compounds is well-established. For instance, HPLC-MS/MS methods utilizing benzoyl chloride for derivatization provide a framework for its analysis. nih.gov Such methods are optimized for sensitivity and reproducibility, capable of detecting analytes at nanomolar concentrations. nih.gov The conditions often involve a rapid gradient elution to separate the derivatized products efficiently. chromatographyonline.com A typical workflow involves mixing the sample with a buffer (such as sodium carbonate) to achieve basic pH, followed by the addition of the benzoyl chloride solution. nih.gov

Below is a table summarizing typical conditions used in HPLC-MS for the analysis of compounds derivatized with benzoyl chloride, which could be adapted for the analysis of this compound.

| Parameter | Typical Value / Condition |

| Chromatography System | Ultra-High-Performance Liquid Chromatography (UHPLC) |

| Column | C18 Reversed-Phase (e.g., sub-2-µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 - 0.6 mL/min |

| Injection Volume | 1 - 5 µL |

| Detection | Tandem Mass Spectrometry (MS/MS) |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

Gas Chromatography (GC)

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for separating and identifying volatile and semi-volatile compounds. However, the analysis of reactive molecules like this compound by GC presents significant challenges. Acyl chlorides can be thermally labile and may degrade in the high-temperature environment of the GC injector port. ijpsr.com Furthermore, their reactivity can lead to interactions with active sites in the GC system, potentially causing poor peak shape and reproducibility. ijpsr.com

Despite these challenges, GC-MS methods have been successfully developed for related compounds, such as benzyl (B1604629) chloride. nih.gov These methods often employ specific sample introduction techniques, like static headspace (SHS), to minimize the thermal stress on the analyte. nih.gov For successful analysis of this compound, derivatization to a more stable, less reactive compound prior to GC analysis might be necessary.

Research Findings:

Research into the GC-MS analysis of related compounds provides a template for a potential analytical method. For example, a validated static headspace GC-MS method for benzyl chloride in various matrices utilized a specific capillary column and temperature program to achieve good separation and sensitivity. nih.gov The retention time for benzyl chloride under these specific conditions was 3.884 minutes. nih.gov In other studies involving Friedel-Crafts acylation with benzoyl chloride, GC-MS was used to separate and identify the resulting isomers in the crude reaction mixture, demonstrating the technique's utility in analyzing complex samples containing benzoyl derivatives. researchgate.net

The following table outlines typical parameters for a GC-MS method, based on the analysis of the related compound benzyl chloride, which could serve as a starting point for developing a method for this compound. nih.gov

| Parameter | Typical Value / Condition |

| Chromatography System | Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) |

| Column | HP-1 or ZB-5 MS (Polydimethylsiloxane based) ijpsr.comnih.gov |

| Carrier Gas | Helium |

| Injection Mode | Splitless or Static Headspace (SHS) |

| Injector Temperature | 240 - 290 °C nih.govresearchgate.net |

| Oven Program | Initial Temp: 60°C, Ramp 1: to 90°C @ 8°C/min, Ramp 2: to 240°C @ 15°C/min, Hold for 8 min nih.gov |

| Transfer Line Temp. | 180 - 230 °C nih.govresearchgate.net |

| Ion Source Temp. | 230 °C nih.gov |

| Detection | Mass Spectrometry (Electron Ionization - EI) |

Vi. Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate prediction of various molecular properties by calculating the electron density. For 4-(2-Bromoethoxy)benzoyl chloride, DFT calculations would be instrumental in understanding its fundamental characteristics. These calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to provide a detailed description of the molecule's electronic structure. nih.gov

The first step in a computational study is typically geometry optimization, which involves finding the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. For a flexible molecule like this compound, with several rotatable bonds, a conformational analysis is crucial to identify the global minimum energy conformer and other low-energy isomers. sinop.edu.tr The dihedral angles around the C-C and C-O bonds of the bromoethoxy chain, as well as the orientation of the benzoyl chloride group, would be systematically varied to map out the conformational landscape. The optimized geometric parameters, including bond lengths and angles, for the most stable conformer would be determined. core.ac.uk For instance, the planarity of the benzene (B151609) ring and the relative orientation of the carbonyl and ether groups would be key features of the optimized structure.

Interactive Table: Predicted Optimized Geometric Parameters for this compound

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O | ~1.75 Å |

| Bond Length | C-Cl | ~1.78 Å |

| Bond Length | C-Br | ~1.95 Å |

| Bond Length | C-O (ether) | ~1.37 Å |

| Bond Length | C-C (aromatic) | ~1.39 - 1.41 Å |

| Bond Angle | O=C-Cl | ~120° |

| Bond Angle | C-O-C | ~118° |

| Dihedral Angle | C-C-O-C | Varies with conformer |

Once the optimized geometry is obtained, the vibrational frequencies of the molecule can be calculated. nih.gov These theoretical frequencies correspond to the fundamental modes of vibration and can be directly compared with experimental infrared (IR) and Raman spectra. core.ac.uk The calculations would predict the characteristic stretching frequencies for the C=O group (typically in the range of 1750-1800 cm⁻¹ for acyl chlorides), C-O ether stretching, C-Br stretching, and various vibrations of the benzene ring. nih.gov A potential energy distribution (PED) analysis can be performed to assign the calculated frequencies to specific vibrational modes of the molecule. nih.gov This theoretical spectrum serves as a valuable tool for interpreting and validating experimental spectroscopic data. mdpi.com

Interactive Table: Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Carbonyl (C=O) | Stretching | 1770 - 1810 |

| Benzoyl C-Cl | Stretching | 850 - 900 |

| Ether (Ar-O-C) | Asymmetric Stretching | 1230 - 1270 |

| Ether (Ar-O-C) | Symmetric Stretching | 1020 - 1070 |

| Alkyl C-Br | Stretching | 550 - 650 |

| Aromatic C-H | Stretching | 3000 - 3100 |

DFT calculations provide a wealth of information about the electronic structure of a molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial parameter that relates to the chemical reactivity and stability of the molecule; a smaller gap generally implies higher reactivity. nih.gov For this compound, the HOMO is expected to be localized primarily on the benzene ring and the oxygen atom of the ethoxy group, which are the more electron-rich parts of the molecule. Conversely, the LUMO is likely to be centered on the electron-deficient carbonyl carbon and the C-Cl bond of the benzoyl chloride moiety.

Furthermore, an analysis of the molecular electrostatic potential (MEP) surface would reveal the charge distribution and identify the regions most susceptible to electrophilic and nucleophilic attack. nih.gov The MEP map would visually represent the electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) areas of the molecule. In this compound, the carbonyl oxygen would be a site of negative potential, while the carbonyl carbon and the hydrogen atoms would be regions of positive potential.

Interactive Table: Predicted Electronic Properties of this compound

| Property | Predicted Value/Description | Significance |

| HOMO Energy | ~ -7.0 to -8.0 eV | Relates to the ability to donate electrons. |

| LUMO Energy | ~ -1.5 to -2.5 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | ~ 4.5 to 6.5 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | ~ 3.0 to 4.0 Debye | Reflects the overall polarity of the molecule. |

| Electron Affinity | Positive value | Indicates the molecule can accept an electron to form an anion. |

| Ionization Potential | ~ 8.0 to 9.0 eV | Energy required to remove an electron. |

Molecular Dynamics Simulations to Understand Conformation and Interactions

While DFT calculations provide insights into static molecular properties, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of this compound over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of conformational changes and intermolecular interactions in different environments, such as in a solvent or in the solid state. frontiersin.org For this compound, MD simulations could be used to understand the flexibility of the bromoethoxy side chain and its preferred orientations in solution. It could also provide insights into how the molecule interacts with solvent molecules or other reactants, which is crucial for understanding its behavior in a reaction medium.

Elucidation of Reaction Mechanisms Through Computational Modeling

Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions. researchgate.net For this compound, which is a reactive intermediate, computational studies could be used to investigate the pathways of its various reactions, such as esterification or Friedel-Crafts acylation. By mapping the potential energy surface for a given reaction, key transition states can be located, and activation energies can be calculated. This information helps in understanding the feasibility of different reaction pathways and the factors that control the reaction's outcome. For example, modeling the reaction of this compound with an alcohol would involve calculating the energies of the reactants, the tetrahedral intermediate, the transition states, and the products, thereby providing a detailed picture of the reaction mechanism at the molecular level.

Vii. Emerging Research Directions and Future Prospects

Development of Green and Sustainable Synthetic Routes

The traditional synthesis of benzoyl chlorides often involves reagents like thionyl chloride or oxalyl chloride, which can be hazardous and produce toxic byproducts. wikipedia.orgsciencemadness.org Green chemistry principles aim to mitigate these issues by developing more environmentally benign and efficient synthetic methods. uniroma1.it

Future research is likely to focus on several key areas to create sustainable pathways for producing 4-(2-Bromoethoxy)benzoyl chloride:

Alternative Chlorinating Agents: Exploration of safer, solid, or recyclable chlorinating agents to replace thionyl chloride is a priority. organic-chemistry.org For instance, methods using N-chlorosuccinimide or chloro tropylium (B1234903) chloride under mild conditions are being developed for similar compounds. organic-chemistry.org

Catalytic Approaches: The use of catalysts, such as dimethylformamide (DMF), is common in acyl chloride synthesis. wikipedia.org However, green approaches might involve developing solid-supported catalysts or organocatalysts that are easily separable and reusable, reducing waste. google.com Patents for related compounds describe using catalysts like zinc chloride or silica (B1680970) gel-loaded aluminum trichloride, which could be adapted for greener processes. google.comgoogle.com

Energy-Efficient Methods: Microwave-assisted synthesis is a promising green technology that can dramatically reduce reaction times and energy consumption. nih.govnih.govresearchgate.net Applying microwave irradiation to the synthesis of this compound could lead to higher yields, increased purity, and a simplified purification process. nih.govsioc-journal.cn

| Synthesis Strategy | Potential Green Advantage | Relevant Findings |

| Alternative Reagents | Reduces use of toxic and corrosive chemicals like thionyl chloride. | Use of reagents like N-chlorosuccinimide or cheap industrial materials like benzotrichloride (B165768) offers milder conditions. organic-chemistry.orggoogle.com |

| Microwave-Assisted Synthesis | Significantly shortens reaction times, increases yields, and lowers energy consumption. | Proven effective for various organic reactions, including the formation of heterocyclic compounds and functionalized intermediates. nih.govnih.govsioc-journal.cn |

| Flow Chemistry | Improves safety, control, and scalability; reduces waste. | Enables the use of hazardous reagents in a controlled manner and allows for efficient, continuous production. researchgate.net |

Exploration of Catalytic Applications in Organic Synthesis

While acyl chlorides are typically highly reactive reagents rather than catalysts themselves, their derivatives are central to many catalyzed reactions. catalysis.blogfiveable.me The future exploration of this compound in this domain will likely focus on its use as a critical building block in reactions that are dependent on catalysis.

The primary role of the acyl chloride functional group is in acylation reactions, such as Friedel-Crafts acylation, esterification, and amidation. sciencemadness.orgfiveable.mechemguide.co.uk These reactions often require a Lewis acid or base catalyst to proceed efficiently. wikipedia.orgresearchgate.net

Future prospects may include:

Novel Polymer Synthesis: The bifunctional nature of this compound makes it an ideal monomer for synthesizing novel polyesters and polyamides through step-growth polymerization. The acyl chloride can react with diols or diamines, while the bromoethoxy group remains available for subsequent modifications, such as cross-linking or grafting, often requiring catalytic activation.

Catalyst-Controlled Regioselectivity: In reactions with poly-functional molecules like carbohydrates, the choice of catalyst can direct which functional group reacts. acs.org Research into catalyst systems (e.g., DMAP vs. DBU) could allow for the selective acylation of specific hydroxyl groups by this compound, enabling the synthesis of complex, biologically active molecules. acs.org

It is important to note that the compound itself is unlikely to function as a catalyst due to the high reactivity of the acyl chloride group, which leads it to be consumed as a reagent in reactions. wikipedia.orgcatalysis.blog

Integration into Advanced Supramolecular Systems

Supramolecular chemistry involves the organization of molecules into complex, functional assemblies through non-covalent interactions like hydrogen bonding and π-π stacking. nih.govmpg.debath.ac.uk The structure of this compound makes it a compelling candidate for designing advanced supramolecular materials.

Key structural features and their potential roles include:

Aromatic Ring: The central benzene (B151609) ring can participate in π-π stacking interactions, a fundamental force in the self-assembly of many organic materials. bath.ac.uk

Reactive Handle: The benzoyl chloride group is a highly reactive site. While this reactivity is often a challenge for stable supramolecular systems, it can be used to covalently "lock" pre-organized assemblies into a more robust, permanent structure. For example, molecules could first self-assemble via weaker forces, and then a reaction involving the acyl chloride could form permanent amide or ester bonds to create a stable, porous framework or polymer.

Flexible Linker and H-Bond Acceptor: The bromoethoxy group provides a flexible spacer, which can influence the geometry and spacing of molecules in an assembly. The ether oxygen can act as a hydrogen bond acceptor, helping to direct the organization of molecules. mpg.dersc.org

Future research could involve using this compound derivatives (where the acyl chloride is converted to a more stable ester or amide) as building blocks for liquid crystals, gels, or metal-organic frameworks (MOFs). bath.ac.ukrsc.org

| Structural Feature | Potential Supramolecular Role | Research Implication |

| Benzoyl Group | Can participate in π-π stacking; reactive handle for covalent capture. | Design of self-assembling systems that can be permanently stabilized. |

| Bromoethoxy Group | Provides conformational flexibility; ether oxygen acts as H-bond acceptor. | Control over the geometry and stability of molecular assemblies. mpg.de |

| Overall Structure | Can act as a bifunctional linker or "dendritic" building block. rsc.org | Creation of complex, functional nanoarchitectures. |

Design of Novel Chemical Biology Probes

Chemical probes are small molecules used to study biological systems. nih.govuc3m.es The design of these probes often involves three key components: a recognition element, a reactive group (or "warhead"), and a reporter tag. nih.gov this compound is an excellent starting point for the synthesis of such probes due to its inherent reactivity.

The compound features two distinct reactive sites:

Acyl Chloride: This is a highly reactive electrophile that readily acylates nucleophilic residues on proteins, such as lysine (B10760008) or serine, forming stable amide or ester bonds. chemguide.co.uk This makes it an effective "warhead" for covalently labeling proteins.

Bromoethoxy Group: The terminal bromine is a good leaving group, allowing it to function as an alkylating agent for other nucleophiles, such as cysteine or histidine residues on a protein.

This dual reactivity is particularly valuable. It allows for the creation of "bifunctional linkers" or dually reactive probes that can be used for bioconjugation, connecting a biomolecule to another molecule like a fluorescent dye or an affinity tag. acs.orgsymeres.comlumiprobe.com For instance, one end could be attached to a reporter molecule (like a fluorophore via an ester linkage) while the other end targets a specific biological site.

Future directions include:

Activity-Based Protein Profiling (ABPP): Synthesizing derivatives of this compound to create activity-based probes that covalently modify the active sites of specific enzyme families. nih.gov

Click Chemistry Handles: The bromoethoxy group can be readily converted to an azide (B81097) or alkyne, which are cornerstone functional groups for "click chemistry." ljmu.ac.uk This would allow the resulting molecule to be easily and specifically attached to reporter tags in complex biological mixtures. nih.gov

The development of probes from this scaffold could help in identifying new drug targets and understanding complex biological processes. ljmu.ac.uk

Q & A

Basic Experimental Design: What are the recommended handling and storage protocols for 4-(2-bromoethoxy)benzoyl chloride to ensure stability and safety?

Answer:

this compound is moisture-sensitive and reacts vigorously with water, bases, and oxidizing agents. Key protocols include:

- Handling: Use dry inert gas (e.g., nitrogen or argon) during transfer to prevent hydrolysis . Wear impervious gloves, sealed goggles, and protective clothing to avoid skin/eye contact, which can cause severe burns .

- Storage: Keep in tightly sealed containers under dry inert gas at 2–8°C. Avoid exposure to humidity, water, or oxidizing agents .

- Ventilation: Ensure fume hoods or local exhaust systems are used to limit inhalation exposure .

Basic Synthesis: What methodologies are reported for synthesizing derivatives using this compound?

Answer:

The compound is used as an acylating agent in nucleophilic substitution reactions. For example:

- Radiolabeling: In PARP-1 inhibitor synthesis, it reacts with amine-containing precursors (e.g., compound 11 in ) under anhydrous conditions. Silica gel chromatography (eluent: ethyl acetate/hexane) is used for purification, yielding white solids with 66% efficiency .

- Coupling Reactions: In pyridine derivatives, it facilitates alkylation via the bromoethoxy group, requiring inert solvents like dichloromethane or THF .

Advanced Reactivity: How does the bromoethoxy group influence reaction kinetics compared to other leaving groups (e.g., chloro or iodo analogs)?

Answer:

The bromoethoxy group enhances electrophilicity due to bromide’s moderate leaving ability (weaker than iodide but stronger than chloride). Key considerations:

- Reaction Rate: Bromide’s leaving propensity accelerates nucleophilic substitution under mild conditions (e.g., room temperature in DMF) .

- Byproduct Analysis: Bromide release can be monitored via ion chromatography or mass spectrometry to optimize reaction progress .

- Comparative Studies: Replacements with chloroethoxy groups require higher temperatures (e.g., 60°C), while iodo analogs may decompose prematurely .

Advanced Analytical Characterization: What spectroscopic techniques validate the structural integrity of this compound derivatives?

Answer:

- ¹H/¹³C NMR: Peaks at δ 4.4–4.6 ppm (CH₂-Br) and δ 7.5–8.1 ppm (aromatic protons) confirm the bromoethoxy and benzoyl groups. Carbonyl (C=O) signals appear at ~170 ppm .

- Mass Spectrometry: High-resolution MS (HRMS) identifies molecular ion clusters (e.g., [M+H]⁺) and bromine isotope patterns (1:1 ratio for ⁷⁹Br/⁸¹Br) .

- FT-IR: Strong absorbance at ~1750 cm⁻¹ (C=O stretch) and 600–700 cm⁻¹ (C-Br stretch) validates functional groups .

Advanced Stability Studies: How does prolonged storage impact the reactivity of this compound, and how can degradation be mitigated?

Answer:

- Degradation Pathways: Hydrolysis forms 4-(2-bromoethoxy)benzoic acid, detectable via TLC (Rf shift) or HPLC (retention time changes) .

- Mitigation Strategies:

- Accelerated Aging Tests: Expose samples to 40°C/75% RH for 7 days; >95% purity loss indicates poor storage conditions .

Data Contradiction Analysis: How should researchers reconcile discrepancies in reported melting points or reaction yields?

Answer:

- Melting Point Variability: Reported ranges (e.g., 38–42°C) may arise from impurities or polymorphic forms. Recrystallize using hexane/ethyl acetate and compare DSC thermograms with literature .

- Yield Discrepancies: Differences in solvent purity (e.g., anhydrous THF vs. technical grade) or reaction scale (micro vs. bulk) can alter efficiency. Reproduce conditions from (silica gel purification, inert atmosphere) for validation .

Advanced Safety Protocols: What emergency procedures are critical for spills or accidental exposure during large-scale reactions?

Answer:

- Spill Management: Neutralize with dry sodium bicarbonate or vermiculite, collect in corrosion-resistant containers, and dispose per EPA/REACH regulations .

- Exposure Response:

- Waste Disposal: Incinerate in halogen-approved facilities to prevent bromide release into waterways .

Advanced Mechanistic Studies: What computational tools predict the reactivity of this compound in novel reaction systems?

Answer:

- DFT Calculations: Gaussian or ORCA software models the electrophilicity of the carbonyl carbon (partial charge ~+0.45) and bromide leaving group (bond dissociation energy ~70 kcal/mol) .

- Solvent Effects: COSMO-RS predicts reactivity in polar aprotic solvents (e.g., acetonitrile) versus nonpolar media .

- Kinetic Modeling: Use MATLAB or KinTek Explorer to simulate reaction profiles and optimize temperature/catalyst ratios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.